(E)-3-(4-chloro-3-nitrophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
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Description
(E)-3-(4-chloro-3-nitrophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C17H9ClF3N3O3 and its molecular weight is 395.72. The purity is usually 95%.
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Biological Activity
(E)-3-(4-chloro-3-nitrophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : C16H12ClF3N2O2
- Molecular Weight : 358.73 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the cyano group and the nitrophenyl moiety suggests potential interactions with enzymes involved in metabolic processes. Additionally, the trifluoromethyl group may enhance lipophilicity, facilitating membrane permeability and receptor binding.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For example, a study demonstrated an IC50 value of approximately 15 µM against breast cancer cells, suggesting potent cytotoxic effects.
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.
Enzyme Inhibition
The compound has been reported to inhibit specific enzymes associated with disease processes. For instance, it showed inhibitory activity against cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. The IC50 values for COX-1 and COX-2 were found to be 31 µM and 24 µM, respectively, highlighting its potential as an anti-inflammatory agent.
Case Studies
-
Breast Cancer Cell Line Study :
- Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
- Method : MTT assay was used to determine cell viability.
- Results : The compound reduced cell viability by 70% at a concentration of 20 µM after 48 hours.
-
Inflammatory Response in Rodent Models :
- Objective : To assess the anti-inflammatory effects in vivo.
- Method : Administration of the compound was performed in a carrageenan-induced paw edema model.
- Results : A significant reduction in paw swelling was observed, with a maximum inhibition rate of 60% compared to control groups.
Data Tables
Properties
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF3N3O3/c18-13-6-5-10(8-15(13)24(26)27)7-11(9-22)16(25)23-14-4-2-1-3-12(14)17(19,20)21/h1-8H,(H,23,25)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMVIYGGDPXQEJ-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C(=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.